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molecular formula C17H19NO2 B8390261 Tert-butyl 3-(3-methylpyridin-4-yl)benzoate

Tert-butyl 3-(3-methylpyridin-4-yl)benzoate

Cat. No. B8390261
M. Wt: 269.34 g/mol
InChI Key: MQIRSMCONSPCOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08524910B2

Procedure details

4-Chloro-3-methylpyridine (2.00 g, 15.7 mmol), 3-(tert-butoxycarbonyl)phenylboronic acid (5.42 g, 24.4 mmol), a 2M aqueous solution of potassium carbonate (31.4 mL, 62.8 mmol), and palladium tetrakis(triphenylphosphine) (Pd(PPh3)4, 0.906 g, 0.784 mmol) were suspended in 1,2-dimethoxyethane (DME, 150 mL). The resulting mixture was stirred and heated to 80° C. for 60 hours. The crude reaction mixture was cooled to room temperature and then the layers were separated. The organic layer was evaporated to dryness and then purified on 120 g of silica gel utilizing a gradient of 0-70% ethyl acetate in hexanes to yield the pure product as a pale yellow oil (3.02 g, 11.2 mmol, 71.4%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
5.42 g
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
31.4 mL
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Five
Quantity
0.906 g
Type
catalyst
Reaction Step Six
Yield
71.4%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][N:5]=[CH:4][C:3]=1[CH3:8].[C:9]([O:13][C:14]([C:16]1[CH:17]=[C:18](B(O)O)[CH:19]=[CH:20][CH:21]=1)=[O:15])([CH3:12])([CH3:11])[CH3:10].C(=O)([O-])[O-].[K+].[K+]>COCCOC.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[Pd]>[CH3:8][C:3]1[CH:4]=[N:5][CH:6]=[CH:7][C:2]=1[C:20]1[CH:21]=[C:16]([CH:17]=[CH:18][CH:19]=1)[C:14]([O:13][C:9]([CH3:11])([CH3:12])[CH3:10])=[O:15] |f:2.3.4,6.7.8.9.10|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClC1=C(C=NC=C1)C
Step Two
Name
Quantity
5.42 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)C=1C=C(C=CC1)B(O)O
Step Three
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
31.4 mL
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Five
Name
Quantity
150 mL
Type
solvent
Smiles
COCCOC
Step Six
Name
Quantity
0.906 g
Type
catalyst
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the layers were separated
CUSTOM
Type
CUSTOM
Details
The organic layer was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
purified on 120 g of silica gel utilizing a gradient of 0-70% ethyl acetate in hexanes

Outcomes

Product
Name
Type
product
Smiles
CC=1C=NC=CC1C=1C=C(C(=O)OC(C)(C)C)C=CC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 11.2 mmol
AMOUNT: MASS 3.02 g
YIELD: PERCENTYIELD 71.4%
YIELD: CALCULATEDPERCENTYIELD 71.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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